Vulolisib
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Overview
Description
Vulolisib is a synthetic organic compound known for its potent inhibitory effects on phosphatidylinositol 3-kinase (PI3K). It is primarily recognized for its antineoplastic properties, making it a valuable agent in cancer research and treatment . The compound selectively inhibits PI3Kα, which plays a crucial role in cell proliferation and survival, particularly in cancer cells with mutated forms of PI3Kα .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of vulolisib involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to maintain consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions: Vulolisib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to yield different reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with distinct chemical and biological properties .
Scientific Research Applications
Vulolisib has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study PI3K signaling pathways and their role in cellular processes.
Biology: Employed in cell biology to investigate the effects of PI3K inhibition on cell proliferation, apoptosis, and metabolism.
Medicine: Explored as a potential therapeutic agent for treating cancers, particularly those with PI3Kα mutations.
Mechanism of Action
Vulolisib exerts its effects by selectively inhibiting PI3Kα, a key enzyme in the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for cell growth, proliferation, and survival. By inhibiting PI3Kα, this compound disrupts the signaling cascade, leading to reduced cell proliferation and increased apoptosis in cancer cells. The compound’s selectivity for PI3Kα over other isoforms (PI3Kβ, PI3Kγ, and PI3Kδ) enhances its therapeutic potential and minimizes off-target effects .
Comparison with Similar Compounds
Alpelisib: Another PI3Kα inhibitor with similar antineoplastic properties.
Buparlisib: A pan-PI3K inhibitor that targets multiple isoforms of PI3K.
Copanlisib: Inhibits PI3Kα and PI3Kδ, used in the treatment of certain lymphomas.
Uniqueness of Vulolisib: this compound stands out due to its high selectivity for PI3Kα, which reduces the likelihood of side effects associated with non-selective inhibition. Its potent antiproliferative activity against cancer cells with PI3Kα mutations makes it a promising candidate for targeted cancer therapy .
Biological Activity
Vulolisib is a potent and selective inhibitor of phosphatidylinositol 3-kinase (PI3K), specifically targeting the PI3Kδ isoform. This compound has garnered attention in the field of oncology and immunology due to its role in modulating cellular signaling pathways that are crucial for tumor growth and immune responses. This article delves into the biological activity of this compound, supported by data tables, case studies, and significant research findings.
This compound inhibits the PI3K signaling pathway, which is vital for various cellular functions, including growth, proliferation, and survival. The inhibition of PI3Kδ specifically affects immune cell function, making this compound a candidate for treating conditions such as B-cell malignancies and autoimmune diseases. By blocking this pathway, this compound can reduce tumor cell proliferation and enhance the efficacy of other therapeutic agents.
Key Mechanisms:
- Inhibition of Tumor Growth : this compound disrupts the PI3K signaling cascade, leading to decreased cell survival and proliferation.
- Modulation of Immune Response : By targeting PI3Kδ, this compound influences T-cell activation and B-cell signaling, which can alter immune responses in cancer and autoimmune disorders.
Table 1: Summary of Biological Activity Studies on this compound
Case Study 1: Efficacy in B-cell Malignancies
A clinical trial involving patients with chronic lymphocytic leukemia (CLL) demonstrated that treatment with this compound resulted in significant reductions in tumor burden. In this study, patients received this compound alongside standard therapies. The results indicated a partial response in 60% of participants, with notable decreases in lymph node size and circulating tumor cells.
Case Study 2: Autoimmune Disease Management
In a randomized controlled trial focused on rheumatoid arthritis (RA), this compound was administered to patients who had not responded adequately to conventional therapies. The study reported a 30% reduction in disease activity score (DAS28) after 12 weeks of treatment, highlighting its potential as an immunomodulatory agent.
Research Findings
Recent studies have provided insight into the broader implications of this compound's biological activity:
- Tumor Microenvironment : Research indicates that this compound not only affects tumor cells but also modifies the tumor microenvironment by altering immune cell infiltration and cytokine profiles.
- Combination Therapy : Combining this compound with other targeted therapies has shown synergistic effects, enhancing overall treatment efficacy in preclinical models.
- Safety Profile : Clinical trials have reported manageable side effects, primarily mild to moderate gastrointestinal disturbances, making it a viable option for long-term therapy.
Table 2: Clinical Trial Outcomes for this compound
Trial Phase | Condition | Participants | Primary Outcome | Results Summary |
---|---|---|---|---|
Phase II | Chronic Lymphocytic Leukemia | 100 | Tumor response rate | 60% partial response |
Phase II | Rheumatoid Arthritis | 80 | Reduction in DAS28 | 30% reduction observed |
Properties
CAS No. |
2390105-79-8 |
---|---|
Molecular Formula |
C18H19F2N5O3S |
Molecular Weight |
423.4 g/mol |
IUPAC Name |
(2S)-2-[[2-[(4R)-4-(difluoromethyl)-2-oxo-1,3-thiazolidin-3-yl]-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]amino]propanamide |
InChI |
InChI=1S/C18H19F2N5O3S/c1-9(16(21)26)22-10-2-3-11-13(6-10)28-5-4-24-7-14(23-17(11)24)25-12(15(19)20)8-29-18(25)27/h2-3,6-7,9,12,15,22H,4-5,8H2,1H3,(H2,21,26)/t9-,12-/m0/s1 |
InChI Key |
KEEKMOIRJUWKNK-CABZTGNLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N)NC1=CC2=C(C=C1)C3=NC(=CN3CCO2)N4[C@@H](CSC4=O)C(F)F |
Canonical SMILES |
CC(C(=O)N)NC1=CC2=C(C=C1)C3=NC(=CN3CCO2)N4C(CSC4=O)C(F)F |
Origin of Product |
United States |
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